
5,6,7,8-Tetrahydro-1,6-naphthyridine
Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. This compound has garnered significant interest due to its pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridine involves the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation . Another method involves the hydrogenation of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine in the presence of palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions with arylboronic acids can produce monoarylated or diarylated naphthyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Arylboronic acids and palladium catalysts are used for substitution reactions.
Major Products:
Oxidation: Naphthyridine derivatives.
Reduction: Hydrogenated forms of this compound.
Substitution: Monoarylated and diarylated naphthyridines.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in antiviral and anticancer therapies.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase promote aberrant multimerization of the integrase enzyme, inhibiting HIV-1 replication . Additionally, its anticancer activity is attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 6-Aminotetralin
Comparison: 5,6,7,8-Tetrahydro-1,6-naphthyridine is unique due to its broad spectrum of biological activities and its potential as a pharmacological agent. Compared to similar compounds, it exhibits a wider range of applications in medicinal chemistry, particularly in antiviral and anticancer research .
Biological Activity
5,6,7,8-Tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, including its anticancer, antiviral, anti-inflammatory, and antimicrobial effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Chemical Structure and Properties
This compound features a naphthyridine core with a saturated tetrahydro configuration. Its molecular formula is , with a molecular weight of approximately 146.19 g/mol. The compound's unique structure allows for various substitutions that can influence its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways.
- Case Studies : A study demonstrated that certain derivatives showed promising results against breast cancer cell lines (MCF-7) and leukemia cells (HL-60) by inhibiting cell proliferation and promoting apoptosis .
Compound | Type of Cancer | IC50 (µM) | Reference |
---|---|---|---|
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | Breast Cancer | 12.5 | |
5-Methyl derivative | Leukemia | 15.0 |
Antiviral Activity
This compound derivatives have been identified as potent inhibitors of HIV-1 integrase:
- Target : The allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase.
- Research Findings : A series of derivatives were synthesized and screened for activity against HIV-1 in cell culture. Compounds that bind to the LEDGF/p75 site promote aberrant multimerization of the integrase enzyme, effectively inhibiting viral replication .
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has also been explored:
- Mechanism : They appear to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Results : Studies have shown significant reductions in inflammation markers in animal models of arthritis .
Compound | Inflammation Model | Effectiveness (%) | Reference |
---|---|---|---|
3-Nitro derivative | Arthritis model | 80% reduction | |
5-Methyl derivative | Carrageenan-induced edema | 75% reduction |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been documented:
- Spectrum of Activity : These compounds exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Case Studies : A library of synthesized derivatives was screened for antibacterial activity; several compounds showed comparable efficacy to standard antibiotics .
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|---|
3-Nitro derivative | E. coli | 32 µg/mL | |
Methyl derivative | S. aureus | 16 µg/mL |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including cyclization reactions. For example:
- Starting Materials : An appropriate aniline derivative is reacted with a carbonyl compound.
- Cyclization : Intramolecular cyclization is facilitated through cobalt-catalyzed reactions.
- Purification : The resulting products are purified using chromatography techniques.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives:
- Substituents : The introduction or modification of functional groups at specific positions on the naphthyridine core can significantly alter biological activity.
- Rigidity vs Flexibility : Modulating the rigidity of the compound affects its binding affinity to biological targets.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes to construct 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds?
- Methodological Answer :
- Cobalt-catalyzed [2+2+2] cyclization : Microwave-promoted, intramolecular Co-catalyzed cyclization of alkynes and nitriles provides efficient access to the core scaffold. This method is scalable and allows functional group diversification .
- Reduction of naphthyridinium salts : 1,6-Naphthyridinium salts (e.g., compound F ) can be reduced using NaBH₄ or catalytic hydrogenation to yield substituted tetrahydro derivatives. This approach is useful for introducing saturation while retaining substituents .
- Condensation reactions : Primary syntheses involve multi-component reactions, such as the condensation of 4-aminopyridinones with aldehydes and dimedone in aqueous media, catalyzed by solid acid carbonaceous materials (C-SO₃H) .
Q. How are this compound derivatives structurally characterized?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve regioisomeric challenges, particularly for distinguishing substituents on the saturated ring versus the pyridine moiety .
- HPLC-MS : High-resolution mass spectrometry coupled with reverse-phase HPLC confirms molecular weight and purity, critical for pharmacokinetic profiling .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies optimized for this compound-based HIV-1 integrase inhibitors?
- Methodological Answer :
- Substituent variation : The N-propyl phenyl group at position 6 enhances binding to the HIV-1 integrase allosteric site (LEDGF/p75). Systematic substitution with alkyl, aryl, and heteroaryl groups identifies optimal steric and electronic profiles .
- Activity assays : Antiviral potency is measured via cell-based HIV-1 replication inhibition (EC₅₀), while integrase multimerization is quantified using size-exclusion chromatography .
- Key Finding : Derivatives with lipophilic substituents (e.g., 6-benzyl) show improved potency but require pharmacokinetic balancing to mitigate metabolic instability .
Q. What strategies improve the pharmacokinetic (PK) properties of this compound leads?
- Methodological Answer :
- Rat PK studies : Lead compounds are evaluated for oral bioavailability (F%), half-life (t₁/₂), and clearance. For example, introducing polar groups (e.g., sulfonamides) reduces hepatic clearance but may lower membrane permeability .
- Prodrug approaches : Esterification of carboxylic acid derivatives (e.g., ethyl esters) enhances intestinal absorption, with in vivo hydrolysis restoring active drug forms .
Q. How is regioselective alkylation achieved on the this compound scaffold?
- Methodological Answer :
- Directed metalation : Using LiNPr²⁻/THF at 70°C, selective deprotonation at position 8 enables methylation with MeI, yielding 8-methyl derivatives in 87% yield. Competing sites are suppressed via steric control .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target position 2 or 4, depending on catalyst choice (Pd(OAc)₂/XPhos for C-2; PdCl₂(dppf) for C-4) .
Q. What combinatorial approaches enable library synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines for activity screening?
- Methodological Answer :
- Diversity-oriented synthesis : A 101-member library was generated via urea/amide/sulfonamide formations on the scaffold. Automated synthesis and parallel purification streamline the process .
- Biological screening : The library identified three antituberculosis leads (MIC₉₀ < 1 µM) via high-throughput screening against Mycobacterium tuberculosis H37Rv .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEAARFNXIWCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526259 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80957-68-2 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.